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Executive Summary
Weaver syndrome is a rare congenital overgrowth disorder primarily caused by heterozygous

mutations in the EZH2 gene.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2), a crucial epigenetic regulator responsible for methylating histone H3 at

lysine 27 (H3K27), a mark associated with transcriptional repression.[4][5] Unlike the gain-of-

function mutations often seen in malignancies, Weaver syndrome-associated variants typically

result in a partial loss-of-function or exert a dominant-negative effect.[6][7][8][9][10] This leads

to a global reduction in H3K27 di- and trimethylation (H3K27me2/3), chromatin decompaction,

and the aberrant expression of genes, including those that control growth.[6][8] This guide

provides an in-depth overview of the molecular genetics of EZH2 in Weaver syndrome, details

of the signaling pathways involved, quantitative clinical and mutational data, key experimental

protocols for studying EZH2 function, and implications for therapeutic development.

Introduction to Weaver Syndrome and EZH2
Weaver syndrome, first described in 1974, is characterized by a distinct set of clinical features,

including pre- and postnatal overgrowth, macrocephaly, advanced bone age, variable

intellectual disability, and characteristic facial features such as a broad forehead, hypertelorism,

and a prominent chin crease.[3][11][12] In 2011, de novo heterozygous mutations in the

Enhancer of zeste homolog 2 (EZH2) gene were identified as the primary cause of the

syndrome.[1][13]
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EZH2 is a histone methyltransferase and the core catalytic component of the PRC2 complex,

which also includes the core subunits EED and SUZ12.[5][7][14] PRC2-mediated trimethylation

of H3K27 (H3K27me3) is a key epigenetic modification that signals for chromatin condensation

and transcriptional silencing, playing a critical role in regulating gene expression during

embryonic development and maintaining cell identity.[2][7]

Molecular Pathogenesis of EZH2 Mutations in
Weaver Syndrome
The genetic basis of Weaver syndrome is distinct from that of cancers associated with EZH2.

While some lymphomas feature somatic gain-of-function mutations, Weaver syndrome is

caused by germline mutations that lead to a reduction in the PRC2 complex's overall

methyltransferase activity.

Mutation Spectrum:

The majority of mutations are missense variants distributed throughout the gene.[15]

A significant cluster of these missense mutations is found within the highly conserved SET

domain, which contains the enzyme's catalytic site.[3][15]

Truncating mutations (nonsense or frameshift) are uncommon and, when they do occur, are

typically located in the final exon, which may allow them to escape nonsense-mediated RNA

decay and produce a partially functional or interfering protein.[7][15] The lack of early

truncating mutations suggests that simple haploinsufficiency (loss of one copy) is not the

mechanism for Weaver syndrome.[7][9]

Mechanism of Action: Research indicates that Weaver syndrome-associated EZH2 mutations

operate through a dominant-negative mechanism.[6][8] The mutant EZH2 protein is

incorporated into the PRC2 complex but impairs its enzymatic function, thereby interfering with

the activity of the complex formed with the wild-type protein from the other allele.[6] This results

in:

A global reduction of H3K27me2 and H3K27me3.[8]

A concomitant increase in H3K27 acetylation (H3K27ac), a mark of active transcription.[8]
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Decompaction of chromatin architecture.[6][8]

Derepression of target genes, including several involved in growth control, which underlies

the overgrowth phenotype.[7][8]

Signaling Pathways and Molecular Interactions
The canonical function of EZH2 is central to the PRC2-mediated gene silencing pathway.

Weaver syndrome mutations disrupt this delicate balance, leading to widespread transcriptional

dysregulation.

Canonical PRC2-Mediated Gene Silencing
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Disruption of PRC2 Function in Weaver Syndrome
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Quantitative Data Summary
Table 1: Clinical Characteristics of Individuals with EZH2
Mutations
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Clinical Feature
Frequency in EZH2-
Positive Individuals

Reference

Tall Stature >90% [3][15]

Intellectual Disability
~80% (typically mild to

moderate)
[3][15]

Macrocephaly Common [11]

Advanced Bone Age Common [7]

Camptodactyly Frequent [15]

Soft, Doughy Skin Frequent [15]

Umbilical Hernia Frequent [15]

Low, Hoarse Cry in Infancy Frequent [15]

Table 2: Spectrum and Location of EZH2 Mutations in
Weaver Syndrome

Mutation Type Prevalence
Common Location /
Recurrent Variants

Reference

Missense Primary mechanism

Clustering in the SET

domain (e.g., 12 of 48

cases in one study).

Recurrent mutations

include p.Arg684Cys

and p.Ala682T.

[2][4][15][16]

Truncating

(Nonsense/Frameshift

)

Uncommon (~8% in

one study)

Identified only in the

final exon, C-terminal

to the SET domain.

[3][15]

Deletions/Insertions Rare
A de novo p.Tyr153del

has been reported.
[11]

Key Experimental Protocols
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Histone Methyltransferase (HMT) Assay (In Vitro)
This protocol is designed to measure the enzymatic activity of the PRC2 complex and assess

the impact of specific EZH2 mutations.

Objective: To quantify the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to a

histone H3 substrate.

Materials:

Recombinant PRC2 complex (wild-type or mutant EZH2/EED/SUZ12/RbAp48/AEBP2)[5][17]

Histone Substrate: Recombinant Histone H3 or core histones.[17]

Methyl Donor: S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).

HMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

Scintillation fluid and filter plates for radioactive detection, or SAH-detection reagents for

fluorescence-based assays.[17][18]

Methodology:

Reaction Setup: In a microplate, combine the HMT assay buffer, the histone substrate (e.g.,

at 5 µM), and the recombinant PRC2 complex (e.g., at 13 nM).[17]

Initiate Reaction: Add [³H]-SAM (e.g., at 1 µM) to each well to start the methyltransferase

reaction.[17]

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[17]

Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid - TCA) to

precipitate the proteins and histones.

Detection (Radioactive):

Transfer the reaction mixture to a filter plate to capture the precipitated, methylated

histones.
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Wash the filter plate to remove unincorporated [³H]-SAM.

Add scintillation fluid to each well and measure the incorporated radioactivity using a

scintillation counter.

Data Analysis: Compare the counts per minute (CPM) from reactions with mutant PRC2 to

those with wild-type PRC2 to determine the relative reduction in HMT activity.
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Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the steps to identify the genomic locations of H3K27me3 and assess

genome-wide changes resulting from EZH2 mutations.

Objective: To map the in vivo binding sites of a specific histone modification (H3K27me3)

across the entire genome.

Materials:

Cells (e.g., isogenic cell lines expressing WT or mutant EZH2).

Formaldehyde (for cross-linking).

Lysis and Wash Buffers (e.g., RIPA buffer).[19]

Sonicator or micrococcal nuclease for chromatin fragmentation.

ChIP-grade antibody specific for H3K27me3.

Protein A/G magnetic beads.[19]

Reagents for reversal of cross-links (e.g., Proteinase K, high salt buffer).

DNA purification kit.

Reagents for sequencing library preparation.

Methodology:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA. Quench the reaction with glycine.[20][21]

Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin

and shear it into fragments of 200-600 bp using sonication.[21]

Immunoprecipitation (IP):

Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.
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Incubate the cleared chromatin overnight at 4°C with the anti-H3K27me3 antibody.[19][20]

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

Elution and Reversal of Cross-links: Elute the chromatin from the beads and reverse the

formaldehyde cross-links by incubating at 65°C in a high-salt buffer, followed by Proteinase K

treatment to digest proteins.[20]

DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit or

phenol-chloroform extraction.[21]

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to

identify regions enriched for H3K27me3. Perform differential binding analysis between WT

and mutant samples.

Note: For mutations causing global changes, standard normalization can be misleading.

Spike-in normalization using chromatin from another species (e.g., Drosophila) is

recommended to accurately quantify global reductions in H3K27me3.[22]
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Implications for Drug Development
The molecular mechanism of EZH2 in Weaver syndrome has critical implications for

therapeutic strategies.

EZH2 Inhibitors: A significant focus of drug development has been on EZH2 inhibitors (e.g.,

Tazemetostat) for treating cancers where EZH2 is overactive due to gain-of-function

mutations or overexpression.[23][24] These inhibitors are designed to reduce EZH2's

catalytic activity.[18] Given that Weaver syndrome results from a partial loss-of-function,

these inhibitors are not considered a viable therapeutic approach and could potentially

exacerbate the condition.[4]

Cancer Predisposition: While the risk is not fully quantified, there is concern that individuals

with Weaver syndrome may have an increased predisposition to cancer.[7] The spectrum of

germline mutations in Weaver syndrome overlaps with somatic inactivating mutations found

in myeloid malignancies, suggesting a potential link between reduced PRC2 function and

tumorigenesis in certain contexts.[2] This warrants careful long-term monitoring of patients.

Future Directions: Therapeutic strategies for Weaver syndrome would need to focus on

restoring or enhancing PRC2's methyltransferase activity, a significantly more challenging

goal than inhibition. Potential avenues could include small molecules that stabilize the PRC2

complex, allosteric activators, or gene therapy approaches, though these remain highly

speculative. Understanding the specific downstream targets that are dysregulated due to

EZH2 mutations could also reveal nodes for therapeutic intervention.

Conclusion
Weaver syndrome is an overgrowth disorder driven by a fascinating and complex molecular

mechanism. It is not caused by a simple loss of an EZH2 allele but by dominant-negative

mutations that impair the function of the entire PRC2 complex, leading to a global disruption of

the epigenetic landscape. This results in reduced H3K27me3, chromatin decompaction, and

aberrant gene expression, ultimately driving the characteristic clinical phenotype. The clear

distinction between the loss-of-function mechanism in Weaver syndrome and the gain-of-

function context in many cancers is a critical consideration for the drug development

community. Future research must focus on elucidating the precise downstream consequences

of EZH2 dysregulation to identify novel therapeutic targets for this rare disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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